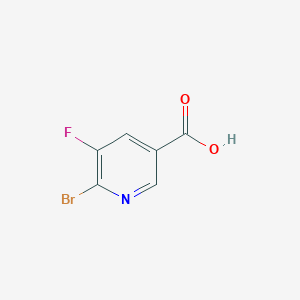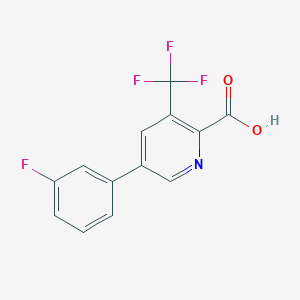
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid
Übersicht
Beschreibung
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid (3F-FPPA) is an organic compound with a wide range of applications in the scientific research field. It is considered to be a useful synthetic intermediate for the preparation of various other compounds, including pharmaceuticals. 3F-FPPA is also known by the common name of 2,3-difluoro-5-trifluoromethylpyridine-3-carboxylic acid. It is a member of the class of heterocyclic compounds known as picolines. This compound has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been used extensively in the scientific research field to synthesize a variety of compounds. It has been used as an intermediate for the synthesis of several pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. It has also been used for the preparation of various polymers and catalysts, as well as for the synthesis of various organic compounds. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid have been studied extensively in both in vitro and in vivo studies. In vitro studies have shown that 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has anti-inflammatory, anti-oxidant, and anti-cancer effects. In vivo studies have demonstrated that 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid in lab experiments include its low cost, its ability to be synthesized in a variety of ways, and its wide range of applications in the scientific research field. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is a relatively stable compound and is not easily degraded. The main limitation of using 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
The potential future directions for 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. Additionally, further research into the synthesis of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid and its derivatives, as well as its potential applications in the synthesis of other compounds, is needed. Finally, further studies into the safety and toxicity of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid are needed, as well as studies into its potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-3-1-2-7(4-9)8-5-10(13(15,16)17)11(12(19)20)18-6-8/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGPNSJXSQSVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




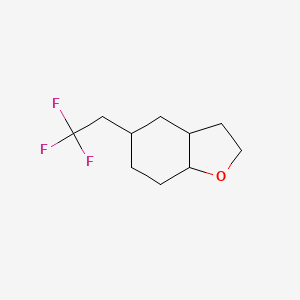
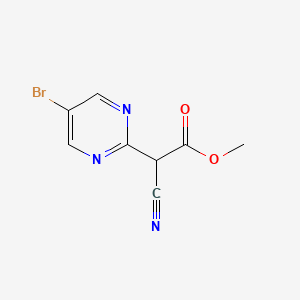
![1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1391021.png)
![7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B1391023.png)
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1391026.png)

![1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1391029.png)
![[2-(Methylamino)-5-nitrophenyl]methanol](/img/structure/B1391032.png)
![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol](/img/structure/B1391033.png)
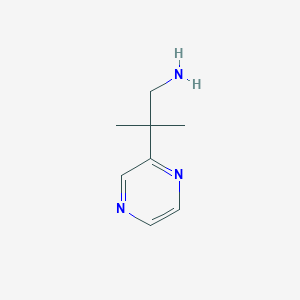
![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)

